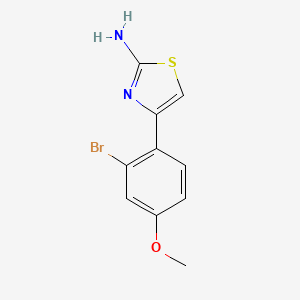
4-(2-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazole rings are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction proceeds through the formation of an intermediate, 4-(4-bromophenyl)thiazol-2-amine, which is then further modified to introduce the methoxy group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can participate in redox reactions.
Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted thiazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the methoxy group.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Similar structure with a different position of the bromo group.
Uniqueness
The presence of both bromo and methoxy groups in 4-(2-Bromo-4-methoxyphenyl)thiazol-2-amine enhances its reactivity and potential biological activity compared to similar compounds. This unique combination of substituents allows for a broader range of chemical modifications and applications.
Eigenschaften
Molekularformel |
C10H9BrN2OS |
|---|---|
Molekulargewicht |
285.16 g/mol |
IUPAC-Name |
4-(2-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2OS/c1-14-6-2-3-7(8(11)4-6)9-5-15-10(12)13-9/h2-5H,1H3,(H2,12,13) |
InChI-Schlüssel |
XUUMXFAQNWKFNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




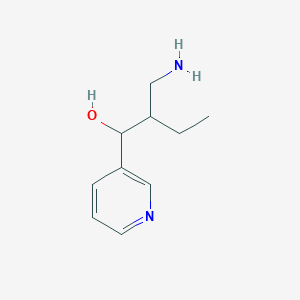
![2-[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B13546040.png)
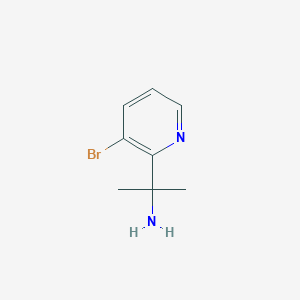

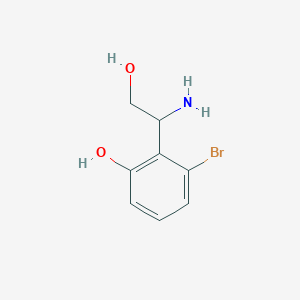
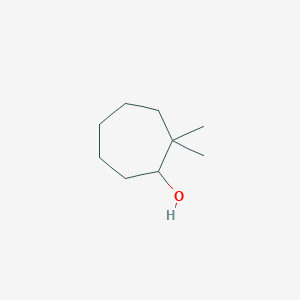
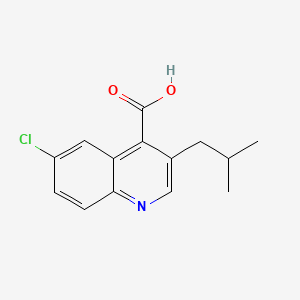

![4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13546080.png)
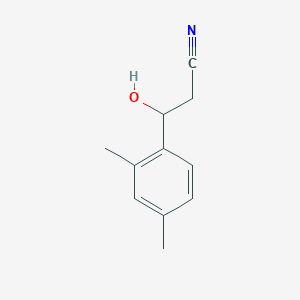
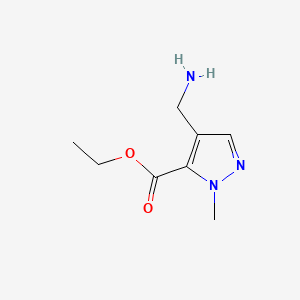
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]aceticacid](/img/structure/B13546090.png)
